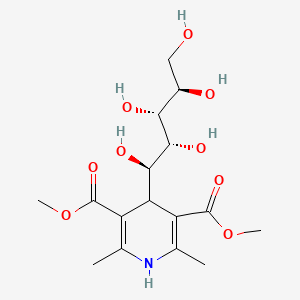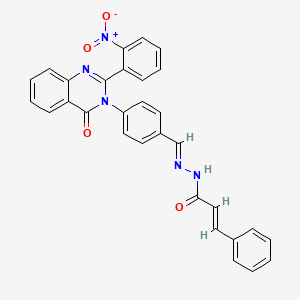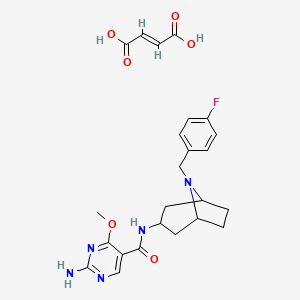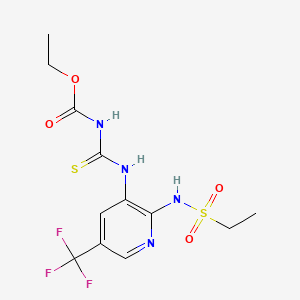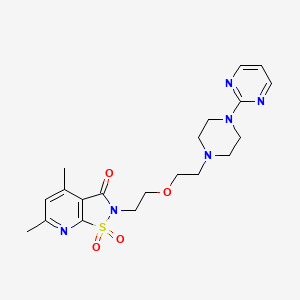
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of isothiazole, pyridine, and piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyridine Ring: This step may involve the use of pyridine derivatives and suitable coupling reactions.
Attachment of the Piperazine Moiety: This is often done through nucleophilic substitution reactions.
Final Assembly and Oxidation: The final steps involve the assembly of the complete molecule and oxidation to form the 1,1-dioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparaison Avec Des Composés Similaires
Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethoxy)ethyl)-, 1,1-dioxide can be compared with other similar compounds, such as:
Isothiazole Derivatives: These compounds share the isothiazole ring but differ in other structural elements.
Pyridine Derivatives: Compounds with a pyridine ring but different substituents.
Piperazine Derivatives: Molecules containing the piperazine moiety with various functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, leading to distinct chemical and biological properties.
Propriétés
Numéro CAS |
173284-31-6 |
|---|---|
Formule moléculaire |
C20H26N6O4S |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4,6-dimethyl-1,1-dioxo-2-[2-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethoxy]ethyl]-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C20H26N6O4S/c1-15-14-16(2)23-18-17(15)19(27)26(31(18,28)29)11-13-30-12-10-24-6-8-25(9-7-24)20-21-4-3-5-22-20/h3-5,14H,6-13H2,1-2H3 |
Clé InChI |
MOICCSIQBILVRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CCOCCN3CCN(CC3)C4=NC=CC=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


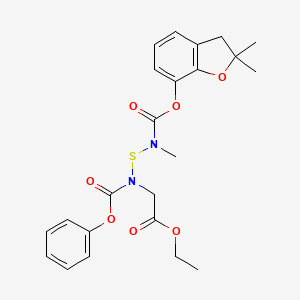
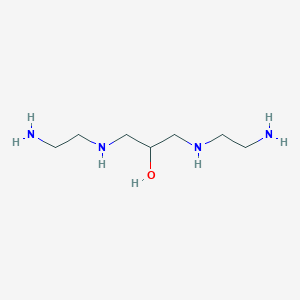
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)
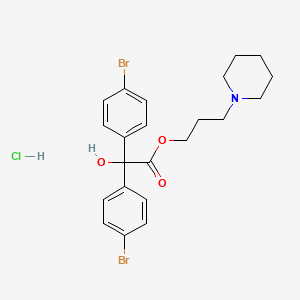

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

